molecular formula C21H23N3O7 B11180252 3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11180252
M. Wt: 429.4 g/mol
InChI Key: HCYBTAHFHZBWRS-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that features a trimethoxyphenyl group, a methoxyphenyl group, and a pyrrolidinylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of gallic acid derivatives.

    Synthesis of the Pyrrolidinyl Intermediate: The pyrrolidinyl moiety is often prepared via cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the pyrrolidinyl intermediate under specific conditions to form the desired benzohydrazide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydrazide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O7/c1-28-15-8-6-5-7-14(15)24-18(25)11-13(21(24)27)22-23-20(26)12-9-16(29-2)19(31-4)17(10-12)30-3/h5-10,13,22H,11H2,1-4H3,(H,23,26)

InChI Key

HCYBTAHFHZBWRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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